Cbz-DL-homoserine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

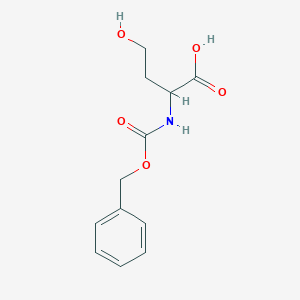

4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXPAGGJJMSWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Cbz-DL-homoserine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Cbz-DL-homoserine in Synthetic Chemistry

This compound, chemically known as N-(Benzyloxycarbonyl)-DL-homoserine, is a synthetic amino acid derivative of significant utility in organic and medicinal chemistry. It is structurally composed of the non-proteinogenic amino acid DL-homoserine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. Homoserine itself is a key intermediate in the biosynthesis of essential amino acids like methionine and threonine.[1] The core value of this compound lies in the strategic masking of the reactive amine, a foundational concept pioneered by Max Bergmann and Leonidas Zervas. This protection prevents undesired side reactions, enabling chemists to perform specific modifications on other parts of the molecule, particularly the carboxylic acid and the side-chain hydroxyl group. This guide provides an in-depth examination of the synthesis, properties, and critical applications of this versatile building block.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The data presented below is compiled for the racemic mixture and its individual enantiomers.

| Property | Data | Source(s) |

| Chemical Name | N-(Benzyloxycarbonyl)-DL-homoserine; 2-(Benzyloxycarbonylamino)-4-hydroxybutanoic acid | |

| Synonyms | Cbz-Hse-OH, Z-DL-Homoserine | |

| Molecular Formula | C₁₂H₁₅NO₅ | |

| Molecular Weight | 253.25 g/mol | |

| Appearance | Typically a white to off-white solid | |

| CAS Numbers | DL-Homoserine (starting material): 1927-25-9 Cbz-L-Homoserine: 35677-88-4 Cbz-D-Homoserine: 41088-85-1 Note: A specific CAS for the DL-racemate is not consistently cited; refer to supplier documentation. | [2] |

| Solubility | Soluble in methanol, ethyl acetate, and aqueous basic solutions. |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is a classic example of the Schotten-Baumann reaction, where an amine is acylated under aqueous alkaline conditions. The causality behind this choice of reaction is twofold: the alkaline conditions deprotonate the amino group, increasing its nucleophilicity, while the aqueous-organic biphasic system allows for easy separation of the product.

Experimental Protocol: Synthesis of this compound

-

Dissolution of Starting Material: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and pH probe, dissolve DL-homoserine (1.0 equivalent) in 1 M sodium hydroxide (NaOH) solution (approx. 2.2 equivalents) with cooling in an ice bath (0-5 °C). The goal is to form the sodium salt of the amino acid and maintain a basic pH (9-10).

-

Addition of Protecting Group: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) dropwise via the dropping funnel. Concurrently, add 2 M NaOH solution via a second dropping funnel to maintain the pH between 9 and 10. The simultaneous addition is critical; if the pH drops too low, the amine will be protonated and unreactive, and if it rises too high, hydrolysis of the Cbz-Cl will be accelerated.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or dichloromethane once to remove unreacted Cbz-Cl and benzyl alcohol (a byproduct of hydrolysis).

-

Acidification and Isolation: Cool the aqueous layer again in an ice bath and carefully acidify to pH ~2 with 1 M hydrochloric acid (HCl). The product, being less soluble in acidic water, will precipitate as a white solid or oil.

-

Final Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The product will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from an ethyl acetate/hexane solvent system is typically effective.

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Validating System

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the most informative method for structural confirmation. Key expected signals include:

-

A multiplet around 7.35 ppm corresponding to the 5 aromatic protons of the benzyl group.

-

A singlet around 5.1 ppm for the 2 benzylic protons (-CH₂-) of the Cbz group.

-

A multiplet around 4.3 ppm for the α-proton (-CH) of the homoserine backbone.

-

A multiplet around 3.6 ppm for the γ-protons (-CH₂OH) adjacent to the hydroxyl group.

-

Multiplets around 1.9-2.1 ppm for the β-protons (-CH₂-) of the homoserine side chain.

-

A broad singlet for the carboxylic acid proton (-COOH) and the hydroxyl proton (-OH), which may exchange with D₂O.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 254.10, and the [M+Na]⁺ ion at m/z 276.08.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands:

-

A broad peak from 3400-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and hydroxyl group.

-

A strong peak around 1715 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

A strong peak around 1690 cm⁻¹ for the C=O stretch of the carbamate (Cbz group).

-

Peaks around 3030 cm⁻¹ (aromatic C-H) and 2950 cm⁻¹ (aliphatic C-H).

-

Applications in Research and Drug Development

The utility of this compound stems from its status as a protected bifunctional molecule, serving as a versatile intermediate for more complex targets.

-

Peptide Synthesis: Its primary application is as a building block for the incorporation of a homoserine residue into a peptide sequence. The Cbz group prevents the amine from participating in peptide bond formation, allowing the carboxylic acid to be activated (e.g., with DCC) and coupled with the amino group of another amino acid. The Cbz group is stable to the basic and mildly acidic conditions used in peptide synthesis but can be cleanly removed by catalytic hydrogenation (H₂/Pd-C).

-

Synthesis of Homoserine Lactones: this compound is a direct precursor to this compound lactone. Intramolecular cyclization (lactonization) can be induced under acidic conditions or by using coupling agents, where the side-chain hydroxyl group attacks the activated carboxylic acid. The resulting N-Cbz-protected lactone is a valuable intermediate. Its derivatives, particularly N-acyl homoserine lactones, are crucial signaling molecules in bacterial quorum sensing, a process that controls virulence and biofilm formation.[3] Therefore, synthetic analogues derived from this compound are used to create probes and inhibitors to study and disrupt this communication pathway.

-

Development of Novel Chemical Entities: The free hydroxyl group on the side chain can be further functionalized (e.g., esterified or etherified) while the amine and carboxyl groups are protected, leading to a wide range of modified amino acid derivatives for incorporation into peptidomimetics or as standalone pharmacophores. For instance, the lactone form has been explored for creating radioligands for positron emission tomography (PET) studies.

Application Pathways Visualization

Caption: Key synthetic applications of this compound.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific hazard data for this compound is not widely published, data for the parent compound, DL-homoserine, suggests it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is prudent to assume the Cbz-derivative carries similar risks. Always consult the material safety data sheet (MSDS) provided by the supplier before handling. Work in a well-ventilated area or a chemical fume hood.

References

-

Homoserine . Wikipedia. Available from: [Link]

-

DL-Homoserine . PubChem, National Center for Biotechnology Information. Available from: [Link]

- Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. Google Patents (US4500726A).

-

Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa . Frontiers in Cellular and Infection Microbiology. Available from: [Link]

-

DL-Homoserine - Safety and Hazards . PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to Cbz-DL-homoserine: Properties, Structure, and Applications

Abstract

Cbz-DL-homoserine is a synthetically crucial, non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. As a homolog of serine, its incorporation into peptide chains introduces unique structural and conformational properties, offering a valuable tool for modifying peptide stability, receptor affinity, and overall biological activity. The presence of the carboxybenzyl (Cbz) protecting group on the α-amino function renders the molecule stable under various conditions while allowing for selective deprotection, a cornerstone of modern peptide synthesis strategies. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and core applications. It is intended to equip researchers with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Core Chemical Identity and Structure

This compound, systematically named (RS)-2-(benzyloxycarbonylamino)-4-hydroxybutanoic acid, is a racemic mixture of the D and L enantiomers of N-terminally protected homoserine. Homoserine itself is an α-amino acid that differs from the proteinogenic amino acid serine by the insertion of an additional methylene (-CH₂-) group into its side chain.[1][2] This seemingly minor structural modification has significant implications for the conformational flexibility and biochemical properties of peptides into which it is incorporated.

The carboxybenzyl (Cbz or Z) group is a classic urethane-type protecting group for amines. Its stability under moderately acidic and basic conditions, combined with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool in multi-step organic synthesis.[3]

Molecular Structure

The structure of this compound features a central chiral carbon, a carboxylic acid, a primary alcohol on the side chain, and the Cbz-protected amine.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

Precise characterization is paramount for ensuring the purity and identity of starting materials in synthesis. The following data provides a reference for the key properties of this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₅ | [4] |

| Molecular Weight | 253.25 g/mol | [5] |

| CAS Number | 41088-85-1 (D-form); 35677-88-4 (L-form) | [4] |

| Appearance | White to off-white solid | [6][7] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | 2°C to 8°C, desiccate | |

| IUPAC Name | (2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid (D-form) | [8] |

| InChI Key | UBXPAGGJJMSWLC-SNVBAGLBSA-N (D-form) | [4] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC(=O)O (L-form) | [5] |

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for structural verification. The expected spectral characteristics are as follows:

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a distinct fingerprint. Key expected signals (in CDCl₃ or DMSO-d₆) include:

-

Aromatic Protons: A multiplet or singlet around 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

-

Benzyl CH₂: A singlet around 5.1 ppm from the two protons of the -CH₂- group in the Cbz protector.

-

α-Proton (CH): A multiplet around 4.2-4.4 ppm.

-

γ-CH₂ Protons: A multiplet around 3.5-3.7 ppm adjacent to the side-chain hydroxyl group.

-

β-CH₂ Protons: A multiplet around 1.9-2.2 ppm.

-

NH Proton: A broad singlet or doublet, typically around 5.5-7.0 ppm, which can exchange with D₂O.

-

OH Protons (Carboxylic & Side-Chain): Two broad singlets that are solvent-dependent and exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the carbon framework:

-

Carbonyls: Two signals in the downfield region, ~173-176 ppm for the carboxylic acid and ~156-157 ppm for the urethane carbonyl.

-

Aromatic Carbons: Signals between ~127-137 ppm.

-

Benzyl CH₂: A signal around 67 ppm.

-

α-Carbon: A signal around 55-57 ppm.

-

γ-Carbon: A signal around 58-60 ppm.

-

β-Carbon: A signal around 33-35 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expected adducts would be [M+H]⁺ at m/z 254.1, [M+Na]⁺ at m/z 276.1, and [M-H]⁻ at m/z 252.1.[5]

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band from 2500-3300 cm⁻¹ (carboxylic acid) and another around 3300-3500 cm⁻¹ (alcohol and N-H).

-

C=O Stretch: Two strong, distinct peaks around 1700-1740 cm⁻¹ (one for the carboxylic acid, one for the urethane).

-

N-H Bend: A peak around 1510-1540 cm⁻¹.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

-

Synthesis and Reactivity

General Synthetic Protocol

This compound is typically prepared by the protection of the α-amino group of DL-homoserine. The most common method is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.

Caption: General workflow for the synthesis of this compound.

Exemplary Step-by-Step Methodology:

-

Dissolution: DL-homoserine is dissolved in an aqueous solution of a mild base, such as sodium bicarbonate or sodium hydroxide, at 0-5°C to deprotonate the amino group, enhancing its nucleophilicity.

-

Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl), often dissolved in a suitable organic solvent, is added dropwise to the cooled solution while maintaining the pH between 8-10. Vigorous stirring is essential.

-

Reaction: The reaction is allowed to proceed for several hours, gradually warming to room temperature. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the Cbz-Cl, displacing the chloride.

-

Workup: The reaction mixture is typically washed with a non-polar solvent (e.g., ether) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Acidification & Isolation: The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of ~2. This protonates the carboxylic acid, causing the this compound product to precipitate out of the solution as it is less soluble in its neutral form.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Key Reactivity and Handling Considerations

-

Amine Protection: The Cbz group is stable to the basic conditions used for Fmoc removal in SPPS and the acidic conditions for Boc removal, making it an orthogonal protecting group in certain synthetic strategies. Deprotection is most effectively achieved by catalytic hydrogenolysis (H₂/Pd-C).

-

Carboxylic Acid Activation: For peptide bond formation, the carboxylic acid must be activated. This is typically achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC), HBTU, or HATU. The activated species (e.g., an active ester) is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.[3][9]

-

Side-Chain Reactivity & Lactonization: The primary alcohol on the homoserine side chain is a key consideration. While generally stable, it can undergo side reactions. The most significant is intramolecular cyclization to form This compound lactone , particularly under acidic conditions or during carboxylic acid activation.[2] This side reaction consumes the starting material and complicates purification. To prevent this, the side-chain hydroxyl group can be protected (e.g., as a tert-butyl or trityl ether) if the synthetic route involves harsh conditions.

Core Applications in Research and Drug Development

Building Block in Peptide Synthesis

The primary application of this compound is as a non-canonical amino acid building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation allows for the systematic modification of peptide properties.

-

Structural Modification: Replacing serine with homoserine extends the side chain by one carbon, altering the local conformation and potentially influencing the overall secondary structure (e.g., helix vs. sheet propensity) of the peptide.[2][10]

-

Enhanced Stability: Peptides containing non-proteinogenic amino acids like homoserine can exhibit increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life, a desirable trait for therapeutic peptides.

-

Probing Structure-Activity Relationships (SAR): By systematically substituting proteinogenic amino acids with homoserine, researchers can probe the specific steric and electronic requirements for receptor binding and biological activity.

Caption: Workflow for incorporating this compound in SPPS.

Precursor in Medicinal Chemistry

Beyond direct incorporation into peptides, this compound serves as a versatile chiral precursor for synthesizing a range of complex molecules. The distinct functionalities—a protected amine, a carboxylic acid, and a primary alcohol—can be manipulated selectively to build molecular scaffolds for drug discovery. Its lactone form, Cbz-homoserine lactone, has also been investigated for various applications, including its use as a radioligand for positron emission tomography (PET) to study glutamate receptor binding.[11] However, it is important to note that some studies have indicated potential hepatotoxic effects for the L-enantiomer and its lactone, which must be considered during development.[11]

Conclusion

This compound is a foundational reagent for chemists and pharmacologists engaged in peptide research and drug development. Its unique structure, combining the features of a non-proteinogenic amino acid with a robust and reliable amine protecting group, provides a powerful lever for manipulating the properties of synthetic peptides. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity—particularly the potential for lactonization—is critical for its successful application. As the demand for novel peptide-based therapeutics with enhanced stability and tailored activity continues to grow, the strategic use of building blocks like this compound will remain an indispensable component of the modern synthetic chemist's toolkit.

References

- Biosynth. (n.d.). N-Cbz-L-homoserine | 35677-88-4 | FC19701.

- PubChem. (n.d.). Cbz-l-homoserine (C12H15NO5).

- CymitQuimica. (n.d.). Cbz-D-Homoserine.

- CymitQuimica. (n.d.). N-Cbz-L-homoserine lactone.

- Oakwood Chemical. (n.d.). Cbz-L-Homoserine lactone.

- Arctom. (n.d.). CAS NO. 31332-88-4 | this compound lactone.

- PubChem. (n.d.). L-Homoserine | C4H9NO3 | CID 12647.

- Al-Warhi, T., et al. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.

- Wikipedia. (n.d.). Homoserine.

- PubChem. (n.d.). DL-Homoserine | C4H9NO3 | CID 779.

- Sigma-Aldrich. (n.d.). N-(β-Ketocaproyl)-DL-homoserine lactone analytical standard.

- BenchChem. (n.d.). DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications.

- PubChem. (n.d.). Carbobenzoxyhomoserine | C12H15NO5 | CID 193811.

- BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). YouTube.

- PubChem. (n.d.). O-Benzyl-DL-homoserine | C11H15NO3 | CID 17828513.

- CymitQuimica. (n.d.). Cbz-L-Homoserine lactone.

- Fluorochem. (n.d.). Cbz-L-Homoserine.

- BLDpharm. (n.d.). 70706-99-9|N-((Benzyloxy)carbonyl)-O-methyl-L-homoserine.

- ChemicalBook. (n.d.). DL-Homoserine(1927-25-9) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000719).

- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Li, W., et al. (n.d.).

- ResearchGate. (n.d.). Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin | Request PDF.

- ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure.

- Hsieh, M.-C., et al. (n.d.). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles.

- PubChem. (n.d.). N-Octanoyl-DL-homoserine lactone | C12H21NO3 | CID 3474204.

- Pineda, E., et al. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PMC - NIH.

- PubChem. (n.d.). N-Dodecanoyl-DL-homoserine lactone | C16H29NO3 | CID 11565426.

- Deming, T. J. (n.d.). Controlled synthesis and properties of poly(L-homoserine). eScholarship.org.

- MP Biomedicals. (n.d.). DL-Homoserine lactone, 5 g.

Sources

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cbz-D-Homoserine | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - Cbz-l-homoserine (C12H15NO5) [pubchemlite.lcsb.uni.lu]

- 6. Cbz-L-Homoserine lactone | CymitQuimica [cymitquimica.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Carbobenzoxyhomoserine | C12H15NO5 | CID 193811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. escholarship.org [escholarship.org]

- 11. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]

A Technical Guide to the Synthesis of N-Carbobenzoxy-DL-homoserine: A Key Intermediate in Non-Canonical Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzoxy-DL-homoserine (Cbz-DL-homoserine) is a crucial protected form of the non-canonical amino acid DL-homoserine. Its unique structural properties make it a valuable building block in the synthesis of peptidomimetics, therapeutic peptides, and other specialized organic molecules. This guide provides an in-depth technical overview of a reliable and scalable chemical synthesis pathway for this compound. We will explore the synthesis of the precursor, DL-homoserine, from γ-butyrolactone, followed by the specific methodology for the introduction of the carbobenzoxy (Cbz) protecting group. This document is intended to serve as a practical resource for researchers in organic chemistry, drug discovery, and biotechnology, offering detailed experimental protocols, mechanistic insights, and characterization guidelines.

Introduction: The Significance of this compound

Non-canonical amino acids (ncAAs) have emerged as powerful tools in chemical biology and drug development, enabling the creation of novel peptides and proteins with enhanced stability, modified biological activity, and unique functionalities. DL-homoserine, an analog of the proteinogenic amino acid serine with an extended side chain, is a particularly useful ncAA. However, its reactive amino and carboxyl groups necessitate the use of protecting groups during complex synthetic sequences.

The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, remains one of the most widely used amine-protecting groups in peptide synthesis.[1] Its stability to a range of reaction conditions and its facile removal by catalytic hydrogenolysis make it an ideal choice for protecting the amino functionality of DL-homoserine.[1] this compound, therefore, serves as a versatile intermediate, allowing for selective modifications at the carboxyl or hydroxyl groups of the homoserine backbone.

This guide will detail a robust two-stage chemical synthesis approach:

-

Part I: Synthesis of DL-Homoserine from γ-Butyrolactone. A classic yet effective method for producing the racemic homoserine precursor.[2]

-

Part II: N-Carbobenzoxy Protection of DL-Homoserine. A detailed protocol for the efficient protection of the amino group to yield the final product.[3]

Synthesis of DL-Homoserine: A Step-by-Step Pathway

The synthesis of DL-homoserine from the readily available starting material γ-butyrolactone is a well-established method in organic chemistry.[2] The pathway involves three key transformations: α-bromination, amination, and subsequent hydrolysis of the resulting lactone.

Overall Reaction Scheme

Sources

applications of Cbz-DL-homoserine in organic synthesis.

An In-Depth Technical Guide to the Applications of Cbz-DL-Homoserine in Modern Organic Synthesis

Introduction

In the landscape of synthetic organic chemistry and drug development, the strategic selection of building blocks is paramount. Among the vast arsenal of available synthons, non-proteinogenic amino acids (NPAAs) and their derivatives offer unique structural motifs and functionalities that are crucial for crafting novel molecular architectures.[1][2] this compound, a carboxybenzyl-protected form of homoserine, stands out as a particularly versatile and cost-effective starting material. Its simple yet functionalized structure, featuring a protected amine, a carboxylic acid, and a primary alcohol on a flexible four-carbon backbone, provides multiple handles for synthetic manipulation.

This guide, designed for researchers, medicinal chemists, and process development scientists, moves beyond a simple catalog of reactions. As a senior application scientist, the goal here is to provide a cohesive understanding of why and how this compound is leveraged in complex synthetic pathways. We will explore the causality behind its reactivity, detail field-proven protocols, and illustrate its transformation into high-value chemical entities, including complex amino acids, heterocyclic scaffolds, and peptide components.

Part 1: The Chemistry of this compound: A Versatile Synthetic Intermediate

The utility of this compound is rooted in its fundamental chemical properties and its propensity to undergo a key, structure-defining transformation: lactonization.

Physicochemical Properties

A clear understanding of the starting material's properties is the foundation of any successful synthetic campaign.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₅ | [3] |

| Molecular Weight | 253.25 g/mol | [3] |

| Appearance | White to off-white solid | |

| CAS Number | 41088-85-1 (D-form), 35677-88-4 (L-form) | [4] |

| Key Functional Groups | Cbz-protected amine, Carboxylic acid, Primary alcohol |

The Gateway Transformation: Acid-Catalyzed Lactonization

The most common and synthetically powerful reaction of Cbz-homoserine is its intramolecular cyclization to form the corresponding γ-butyrolactone, known as Cbz-homoserine lactone. This transformation is not a side reaction but a deliberate and strategic step that converts the acyclic amino acid into a rigid heterocyclic scaffold, which serves as a crucial intermediate for numerous applications.[5] The reaction proceeds via acid-catalyzed esterification, where the terminal carboxylic acid reacts with the side-chain hydroxyl group.

Caption: Mechanism of acid-catalyzed lactonization.

This lactone is not only more stable and often easier to handle and purify than the open-chain precursor, but its formation also activates the α-carbon for subsequent reactions and provides a rigid framework for stereocontrolled synthesis.

Part 2: Core Applications in Synthetic Chemistry

This compound and its lactone are foundational to three major areas of advanced organic synthesis.

A) Synthesis of Non-Proteinogenic Amino Acids (NPAAs)

NPAAs are critical in modern drug discovery for their ability to impart desirable properties to peptide-based drugs, such as resistance to proteolytic degradation, enhanced receptor affinity, and constrained conformations.[6][7] this compound is an ideal starting point for NPAA synthesis because its γ-hydroxyl group is a versatile handle for chemical modification.

A primary strategy involves the oxidation of the side-chain alcohol to an aldehyde or a carboxylic acid. For instance, controlled oxidation can yield Cbz-aspartic acid semialdehyde, a precursor to numerous other amino acids. A more aggressive oxidation can convert the homoserine side chain into an aspartic acid side chain. This strategy was effectively used in a glycopeptide synthesis where homoserine served as a masked version of aspartic acid to prevent side reactions.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cbz-D-Homoserine | CymitQuimica [cymitquimica.com]

- 4. 41088-85-1|Cbz-D-Homoserine|BLD Pharm [bldpharm.com]

- 5. peptide.com [peptide.com]

- 6. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]

Cbz-DL-homoserine: A Comprehensive Technical Guide for its Application as a Non-Proteinogenic Amino Acid in Research and Drug Development

Abstract

Non-proteinogenic amino acids are invaluable tools in modern peptidomimetic and drug design, offering pathways to novel therapeutics with enhanced stability and unique biological activities. Among these, Cbz-DL-homoserine presents a versatile building block, distinguished by its protected amine and a side chain amenable to further modification. This guide provides an in-depth technical exploration of this compound, from its fundamental chemical properties and synthesis to its strategic incorporation into peptide scaffolds. We will detail robust experimental protocols, address potential synthetic challenges such as side-chain lactonization and diastereomer separation, and discuss the implications of its racemic nature on peptide structure and function. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their scientific endeavors.

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and rapid in vivo clearance. The incorporation of non-proteinogenic amino acids, such as DL-homoserine, is a powerful strategy to overcome these limitations. Homoserine, a homolog of serine with an additional methylene group in its side chain, can alter the conformational properties of a peptide and enhance its resistance to enzymatic cleavage. The use of the racemic DL-form introduces diastereomeric diversity, which can be exploited in library synthesis to explore a wider range of structure-activity relationships (SAR).

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone of peptide chemistry, providing robust protection of the alpha-amino group under a variety of reaction conditions, yet it is readily removable by catalytic hydrogenolysis. This guide will focus on the practical application of N-Cbz-DL-homoserine as a versatile building block in peptide synthesis.

Physicochemical Properties of N-Cbz-DL-homoserine

A thorough understanding of the physicochemical properties of N-Cbz-DL-homoserine is essential for its effective use in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol, DMF, and aqueous base. |

| Stereochemistry | Racemic mixture of D and L enantiomers |

Synthesis of N-Cbz-DL-homoserine

The synthesis of N-Cbz-DL-homoserine is typically achieved through the Schotten-Baumann reaction, where the amino group of DL-homoserine is acylated with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis of N-Cbz-DL-homoserine

Materials:

-

DL-Homoserine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolution: In a flask equipped with a magnetic stir bar, dissolve DL-homoserine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath.

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Cbz-DL-homoserine as a white solid.

Caption: Synthesis of N-Cbz-DL-homoserine.

Incorporation of this compound into Peptides

This compound can be incorporated into peptide chains using either solution-phase or solid-phase peptide synthesis (SPPS). While the Cbz group is traditionally associated with solution-phase synthesis, it can be used in the final coupling step of an Fmoc-based SPPS strategy to yield an N-terminally Cbz-protected peptide.

Side-Chain Protection Strategy

The hydroxyl group of the homoserine side chain can potentially undergo side reactions, such as acylation, during peptide synthesis. For many applications, especially when using highly activating coupling reagents, it is advisable to protect the hydroxyl group. The trityl (Trt) group is a suitable choice as it is acid-labile and can be removed during the final cleavage from the resin in Fmoc-SPPS.

Caption: Orthogonal protection of homoserine.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual incorporation of Fmoc-protected amino acids followed by a final coupling with this compound(Trt)-OH in an Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Fmoc-AA-OH):

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., DIC/HOBt or HATU) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), recouple.[1][2]

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent Fmoc-amino acid in the sequence.

-

Final Coupling (this compound(Trt)-OH):

-

After the final Fmoc deprotection and washing, couple this compound(Trt)-OH using the same activation method as in step 3.

-

-

Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove the side-chain protecting groups (including Trt).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to obtain a pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Caption: General workflow for SPPS.

Key Challenges and Mitigation Strategies

Side-Chain Lactonization

The hydroxyl group of the homoserine side chain can undergo intramolecular cyclization to form a stable γ-lactone. This can be a significant side reaction, particularly under acidic or basic conditions or during activation for coupling.

Mitigation Strategies:

-

Side-Chain Protection: The most effective way to prevent lactonization is to protect the hydroxyl group with a suitable protecting group, such as Trt, as described above.

-

Optimized Coupling Conditions: Use milder coupling reagents and minimize pre-activation times.

-

Post-Synthetic Modification: In some cases, the homoserine lactone may be the desired product, which can be formed from methionine-containing peptides via cyanogen bromide cleavage.[4][5]

Racemization

While racemization is less of a concern for the this compound residue itself (as it is already a racemic mixture), the activation of any C-terminal amino acid can be prone to epimerization, which is a general challenge in peptide synthesis.[6]

Mitigation Strategies:

-

Use of Additives: Incorporate racemization-suppressing additives like HOBt or OxymaPure® during the coupling step.

-

Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are generally preferred over carbodiimides alone.

Purification of Diastereomers

The use of this compound will result in a mixture of two diastereomeric peptides. These diastereomers may have different biological activities and will likely exhibit different retention times on RP-HPLC.

Purification Strategy:

-

RP-HPLC: A gradient elution on a C8 or C18 RP-HPLC column is the standard method for separating peptide diastereomers. The separation is based on subtle differences in their hydrophobicity and secondary structure.[7][8]

-

Method Development: Optimization of the solvent gradient, temperature, and stationary phase may be required to achieve baseline separation of the diastereomers.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of both the this compound building block and the final peptide products.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons of the Cbz group (~7.3 ppm), the benzylic protons (~5.1 ppm), the α-proton of homoserine (~4.2 ppm), the γ-methylene protons (~3.6 ppm), and the β-methylene protons (~2.0 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, benzylic carbon, and the aliphatic carbons of the homoserine backbone. |

| Mass Spec (ESI-MS) | A prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (carbamate and carboxylic acid), and aromatic C-H stretching. |

Applications and Biological Significance

The incorporation of homoserine into peptides can have a profound impact on their biological properties.

-

Increased Proteolytic Stability: The presence of a non-proteinogenic amino acid can hinder recognition and cleavage by proteases, leading to a longer in vivo half-life.[9]

-

Conformational Constraints: The longer side chain of homoserine compared to serine can influence the peptide's secondary structure, potentially leading to altered receptor binding affinity and specificity.

-

Bioactive Peptides: Homoserine lactones, which can be derived from homoserine-containing peptides, are well-known as quorum-sensing molecules in bacteria.[10] Analogs of these molecules are being investigated as potential antimicrobial agents.

-

Drug Discovery: The use of DL-homoserine allows for the generation of diastereomeric peptide libraries, which can be screened for enhanced biological activity or improved pharmacokinetic profiles. The D-enantiomer, in particular, can significantly alter the peptide's structure and function.[7][11]

Conclusion

N-Cbz-DL-homoserine is a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its straightforward synthesis, combined with the robust protection afforded by the Cbz group, makes it an accessible tool for researchers. While challenges such as side-chain lactonization and the separation of diastereomers exist, these can be effectively managed with the appropriate synthetic and purification strategies outlined in this guide. The ability to introduce both structural diversity and enhanced stability makes this compound a powerful asset in the ongoing quest for new and improved peptide-based therapeutics.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Chen, Y., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.

- D'Souza, C., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 15(21), 2165–2178.

- Chen, Y., et al. (2013). Structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- MDPI. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4937.

- Yang, W., et al. (2017). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. ACS Chemical Biology, 12(10), 2537–2542.

-

ResearchGate. (n.d.). Peptide Diastereomers, Separation of. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial resolution of DL-homoserine for the production of D-homoserine using a novel isolate, Arthrobacter nicotinovorans strain 2-3. Retrieved from [Link]

-

PubMed Central (PMC). (2014). Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

MDPI. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Retrieved from [Link]

-

Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]

-

ResearchGate. (n.d.). SPPS: peptide failure to elongate?. Retrieved from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

ResearchGate. (n.d.). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000719). Retrieved from [Link]

-

PubMed Central (PMC). (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]

-

Open Access Pub. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

-

MDPI. (2021). Epimerisation in Peptide Synthesis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chiraltech.com [chiraltech.com]

Foreword: A Strategic Perspective on Non-Canonical Building Blocks

An In-Depth Technical Guide to the Strategic Role of Cbz-DL-Homoserine in Peptide Synthesis

In the landscape of modern therapeutic peptide development, our pursuit extends beyond merely replicating nature. We aim to enhance it. The strategic incorporation of non-canonical amino acids is a cornerstone of this endeavor, allowing us to imbue peptides with superior stability, novel conformations, and unique functionalities. Among these valuable tools, this compound stands out not as a simple building block, but as a versatile synthetic intermediate. Its true power lies in its dual-use potential: as a straightforward component for chain elongation and as a reactive precursor for sophisticated macrocyclization strategies. This guide provides a field-proven perspective on the practical application of this compound, moving beyond mere protocols to elucidate the chemical rationale that drives its successful implementation in research and drug development.

Part 1: The Benzyloxycarbonyl (Cbz) Group - A Classic Choice with Modern Relevance

The selection of a protecting group is a critical decision in peptide synthesis strategy. While Fmoc and Boc strategies dominate solid-phase peptide synthesis (SPPS), the benzyloxycarbonyl (Cbz or Z) group, a classic in solution-phase synthesis, retains significant utility.[1][2] Its use on a building block like DL-homoserine is a deliberate choice, not a default.

The Cbz group is introduced to the alpha-amino group of the amino acid and is notably stable under the acidic and basic conditions used for Boc and Fmoc removal, respectively.[1][3] This orthogonality is its primary strategic advantage. It allows for the selective deprotection of other residues in the peptide chain while the Cbz-protected amine remains intact, opening pathways for complex, multi-step modifications on a solid support.

Causality Behind Selection: Why choose a Cbz-protected amino acid for SPPS?

-

Orthogonal Protection: It allows for N-terminal Fmoc deprotection and side-chain deprotection (e.g., tBu groups with mild acid) without affecting the Cbz-protected residue.[1]

-

Fragment Condensation: A peptide fragment can be synthesized and then coupled to another, with the Cbz group serving as a stable "permanent" protecting group until the final deprotection step.[4]

-

Suppression of Epimerization: The urethane-based structure of the Cbz group helps to minimize racemization of the protected amino acid during coupling activation, a crucial factor for maintaining chiral integrity.[5][6]

The primary method for Cbz group cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), a mild condition that typically does not disturb other functionalities.

Table 1: Comparative Analysis of Common α-Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Condition | Key Advantage |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fluorenylmethoxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20-40% Piperidine in DMF (Base) | Standard for modern SPPS; mild cleavage.[7] |

| tert-Butoxycarbonyl | Boc | tert-Butoxycarbonyl | Boc₂O, Boc-ON | Strong Acid (e.g., neat TFA) | Robust; used in "Boc/Bzl" strategy.[8] |

| Benzyloxycarbonyl | Cbz or Z | Benzyloxycarbonyl | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C) | Orthogonal to both Fmoc and Boc strategies.[1] |

Part 2: The Homoserine Moiety - A Gateway to Novel Structures

Homoserine is a homolog of serine, containing an additional methylene (-CH₂-) group in its side chain.[9] This seemingly minor structural change has profound implications for its role in peptide chemistry.

-

Non-Proteinogenic Nature: As a non-natural amino acid, its incorporation can significantly enhance the proteolytic resistance of a peptide therapeutic, a critical attribute for improving in-vivo half-life.[10][11]

-

Increased Flexibility: The longer side chain (-(CH₂)₂-OH) compared to serine's (-CH₂-OH) provides greater conformational flexibility.

-

Reactive Handle: The primary alcohol on the side chain is the key to homoserine's utility beyond simple chain extension. It is a nucleophile that can participate in intramolecular reactions, most notably lactonization.[12]

A critical consideration for the scientist is the use of the DL-racemic mixture . Incorporating this compound will result in a mixture of two diastereomeric peptides. This is a deliberate choice when, for example, screening libraries for activity where both stereoisomers are of interest, or when the specific stereochemistry at that position is not critical to the desired outcome. However, it necessitates robust analytical and purification methods (typically reverse-phase HPLC) to separate the resulting diastereomers for definitive structure-activity relationship (SAR) studies.

Part 3: The Dual Synthetic Roles of this compound

The utility of this compound is best understood through its two primary applications: as a standard building block and as a precursor for intramolecular cyclization.

Role 1: A Protected Building Block for Linear Elongation

In its most straightforward role, this compound is used like any other protected amino acid in an SPPS workflow. Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, the this compound is activated (e.g., with HBTU/HATU) and coupled to the growing chain.[13] The Cbz group remains in place during subsequent synthesis cycles. The side-chain hydroxyl group is typically left unprotected as its reactivity is low enough not to interfere with standard amide bond formation.

Role 2: A Precursor for On-Resin Cyclization (Lactonization)

The more advanced and powerful application of a homoserine residue is to facilitate peptide macrocyclization.[14][15] This strategy transforms a linear peptide into a more rigid, conformationally constrained cyclic structure, which can lead to enhanced receptor affinity, selectivity, and stability.[16][17]

The core of this strategy is an intramolecular esterification reaction, forming a homoserine lactone.[12] This is typically achieved by activating the C-terminal carboxylic acid of the resin-bound peptide, which is then attacked by the nucleophilic side-chain hydroxyl of the homoserine residue. This "cyclative release" mechanism simultaneously forms the cyclic peptide and cleaves it from the resin.[18]

Diagram 1: Mechanism of On-Resin Intramolecular Lactonization

Caption: On-resin cyclization via homoserine lactone formation.

Part 4: Field-Proven Experimental Methodologies

The following protocols are presented as self-validating systems, grounded in established principles of solid-phase peptide chemistry.[7][19][20]

Diagram 2: General SPPS Workflow for Amino Acid Incorporation

Caption: Standard Fmoc-based solid-phase peptide synthesis cycle.

Protocol 1: Incorporation of this compound into a Peptide Sequence (Fmoc/tBu Strategy)

Objective: To couple this compound to the N-terminus of a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale)

-

This compound (0.4 mmol, 4 eq.)

-

HBTU (0.39 mmol, 3.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

SPPS reaction vessel

Methodology:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.[19]

-

Activation Solution Preparation: In a separate vial, dissolve this compound and HBTU in a minimal volume of DMF (approx. 2 mL). Add DIPEA and vortex for 1-2 minutes. This is the pre-activation step.

-

Coupling Reaction: Add the activation solution to the resin in the reaction vessel. Agitate the vessel at room temperature for 2 hours.

-

Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all excess reagents and byproducts.

-

Quality Control: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[21] If the test is positive, a second coupling may be required.

-

Continuation: The resin is now ready for the Fmoc deprotection of the next amino acid to be added, or for final cleavage if this compound is the N-terminal residue.

Causality Note: Using a 4-fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is a fundamental principle of SPPS to ensure high purity of the final product.[8]

Protocol 2: On-Resin Cyclization via Homoserine Lactonization

Objective: To synthesize a cyclic peptide by forming a lactone bond between the homoserine side chain and the C-terminus, with simultaneous cleavage from the resin.

Prerequisites:

-

A fully assembled linear peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin) with Homoserine at a suitable position (not C-terminal). The N-terminal should be Boc-protected or Cbz-protected to prevent side reactions. All acid-labile side-chain protecting groups (e.g., tBu, Trt) must be removed.

Materials:

-

Protected peptide on 2-chlorotrityl resin (0.1 mmol)

-

Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) cleavage cocktail for side-chain deprotection.

-

DIPEA (0.5 mmol, 5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Reaction Vessel

Methodology:

-

Selective Side-Chain Deprotection: Treat the resin with the TFA cocktail for 1-2 hours to remove acid-labile side-chain protecting groups. Wash thoroughly with DCM. This exposes the homoserine hydroxyl group.

-

Peptide-Resin Linkage Cleavage (Carboxyl Activation): Suspend the resin in anhydrous DCM. Add DIPEA (5 eq.). The basic conditions will facilitate the cleavage of the peptide from the hyper-acid sensitive resin, leaving a free C-terminal carboxylic acid. This step must be done carefully to avoid premature full cleavage into solution.

-

Intramolecular Cyclization: Allow the suspension to agitate at room temperature. The proximate homoserine side-chain hydroxyl will attack the activated C-terminus. Monitor the reaction progress by taking small aliquots of the solution and analyzing via LC-MS. The reaction can take from 4 to 24 hours.

-

Product Isolation: Once the reaction is complete (as determined by LC-MS), filter the resin and collect the DCM solution containing the cyclic peptide.

-

Purification: Concentrate the solution and purify the crude cyclic peptide product using preparative reverse-phase HPLC.

Trustworthiness Note: This protocol relies on the principle of pseudo-dilution. By keeping the peptide anchored to the solid support, intramolecular cyclization is favored over intermolecular oligomerization, which would be a major side reaction in solution-phase cyclization.[17]

Part 5: Applications in Drug Discovery and Development

The strategic use of this compound is not merely an academic exercise; it directly impacts the development of next-generation peptide therapeutics.[11][22][23]

-

Antimicrobial Agents: Many bacterial communication systems, known as quorum sensing, rely on N-acyl homoserine lactones (AHLs) as signaling molecules.[18][24] Synthesizing peptide-based analogs containing a homoserine lactone core is a powerful strategy for developing novel antimicrobial agents that can disrupt bacterial virulence and biofilm formation.

-

Conformationally Constrained Peptides: Cyclization via homoserine lactonization is a key method for creating "stapled" or cyclic peptides.[25][26] This conformational constraint can lock the peptide into its bioactive conformation, dramatically increasing its affinity and selectivity for a specific biological target, such as a receptor or enzyme.

-

Enhanced Pharmacokinetics: The incorporation of the non-natural homoserine residue and the macrocyclic structure both contribute to increased resistance against enzymatic degradation in the body, leading to a longer therapeutic window of activity.[2]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its value is realized not in its simple use, but in the strategic understanding of its dual nature. The orthogonality of the Cbz group combined with the unique reactivity of the homoserine side chain provides a robust platform for both linear peptide synthesis and the creation of complex, cyclic architectures. By mastering the methodologies outlined in this guide, researchers and drug developers can unlock new possibilities in the design of potent, stable, and highly specific peptide therapeutics.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Stucki, M., & Gillingham, D. (2020). Challenges in the Syntheses of Peptidic Natural Products. CHIMIA International Journal for Chemistry, 74(9), 696-704. Retrieved from [Link]

-

ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Retrieved from [Link]

-

Jadhav, Y. D., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6389. Retrieved from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Liu, S., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

-

Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

-

Wikipedia. (n.d.). Homoserine. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DL-Homoserine. PubChem Compound Database. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Approaches for peptide and protein cyclisation. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. PMC. Retrieved from [Link]

-

MDPI. (2021). Peptide Multimerization as Leads for Therapeutic Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Current trends in the clinical development of peptide therapeutics. PubMed. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

-

MDPI. (2024). Feature Collection in Peptide Therapeutics: Current Applications and Future Directions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Industry Perspective on Therapeutic Peptide Drug-Drug Interaction Assessments During Drug Development: A European Federation of Pharmaceutical Industries and Associations White Paper. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC. Retrieved from [Link]

-

MDPI. (2013). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Homoserine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Feature Collection in Peptide Therapeutics: Current Applications and Future Directions [mdpi.com]

- 12. peptide.com [peptide.com]

- 13. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]

- 16. peptide.com [peptide.com]

- 17. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. chem.uci.edu [chem.uci.edu]

- 21. peptide.com [peptide.com]

- 22. Current trends in the clinical development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Industry Perspective on Therapeutic Peptide Drug-Drug Interaction Assessments During Drug Development: A European Federation of Pharmaceutical Industries and Associations White Paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 26. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of L-Threonine and L-Isoleucine from Cbz-DL-Homoserine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic conversion of N-carbobenzyloxy-DL-homoserine (Cbz-DL-homoserine) into the essential amino acids L-threonine and L-isoleucine. Moving beyond a simple recitation of steps, this document delves into the causal biochemistry and stereochemical challenges inherent in this synthetic pathway. We will explore the critical preliminary stages of amine deprotection and racemic resolution, followed by detailed enzymatic routes to the target amino acids. The guide offers field-proven insights, detailed experimental protocols, analytical validation methods, and visual pathway diagrams to ensure a self-validating and reproducible workflow.

Introduction: Strategic Overview

N-carbobenzyloxy-DL-homoserine is a commercially available and stable derivative of homoserine, an important metabolic intermediate in the biosynthesis of several essential amino acids.[1] Its utility as a precursor in a laboratory setting stems from the stability imparted by the Cbz protecting group and its accessibility. However, its conversion to the biologically relevant L-isomers of threonine and isoleucine is a multi-stage process that requires careful management of stereochemistry.

The overall synthetic strategy involves three core phases:

-

Precursor Preparation: Removal of the Cbz protecting group from the racemic starting material to yield DL-homoserine, followed by the critical resolution of the enantiomers to isolate the required L-homoserine.

-

L-Threonine Synthesis: Enzymatic conversion of L-homoserine to L-threonine, mimicking the natural biosynthetic pathway found in microorganisms.[2]

-

L-Isoleucine Synthesis: A subsequent multi-enzyme cascade to convert L-threonine into the final product, L-isoleucine.[3][4]

This guide will dissect each phase, providing both the theoretical underpinnings and practical methodologies necessary for successful execution.

Sources

The Evolving Landscape of Cbz-DL-homoserine Derivatives: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutic agents is a perpetual endeavor in biomedical science. Within the vast chemical space of potential drug candidates, amino acid derivatives represent a privileged scaffold, offering a chiral backbone and functional handles for diversification. This guide delves into the burgeoning field of Cbz-DL-homoserine derivatives, providing a technical exploration of their biological activities and a strategic roadmap for their investigation. While direct literature on the diverse biological activities of this compound derivatives is still emerging, this document will synthesize foundational knowledge from related homoserine lactones and other pertinent bioactive molecules to provide a comprehensive framework for future research and development.

The this compound Scaffold: A Foundation for Therapeutic Innovation

Carbobenzyloxy (Cbz or Z) protected amino acids are fundamental building blocks in peptide synthesis and medicinal chemistry. The Cbz group offers stability and can be readily removed, making it an ideal protecting group. Homoserine, a non-proteinogenic amino acid, provides a unique four-carbon backbone with a terminal hydroxyl group, which can be cyclized to form a lactone or functionalized to generate a diverse library of derivatives. The combination of the Cbz protecting group and the homoserine core creates a versatile platform for developing novel bioactive compounds.

The lactone form, N-Cbz-L-homoserine lactone, has been identified as a synthetic compound with potential applications in neurobiology as a radioligand for positron emission tomography (PET) due to its ability to bind to glutamate receptors in the brain.[1] Preliminary studies have also suggested its efficacy against bladder cancer cells, although it has been noted to have potential hepatotoxic effects and may inhibit cellular uptake of other molecules like glucose.[1] This initial evidence underscores the potential for Cbz-homoserine derivatives to interact with significant biological targets.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. While specific studies on the antimicrobial properties of this compound derivatives are limited, the broader class of homoserine lactones, particularly N-acyl homoserine lactones (AHLs), are well-established as quorum-sensing molecules in Gram-negative bacteria.[2] Modulating quorum sensing is a promising anti-virulence strategy. The synthesis and evaluation of this compound derivatives as potential quorum sensing inhibitors or as traditional antimicrobial agents is a logical and compelling area of investigation.

Experimental Protocol: Screening for Antimicrobial Activity

A robust screening cascade is essential to identify and characterize the antimicrobial potential of novel this compound derivatives.

Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of this compound derivatives.

Step-by-Step Methodology: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to a high stock concentration. Serial two-fold dilutions are then prepared in CAMHB in a 96-well microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

For promising compounds, the Minimum Bactericidal Concentration (MBC) can be determined by plating the contents of the wells with no visible growth onto agar plates and incubating for a further 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3][4]

Anticancer Activity: Targeting Malignant Cell Proliferation

The structural features of amino acid derivatives have been exploited in the design of numerous anticancer agents. As previously mentioned, N-Cbz-L-homoserine lactone has shown activity against bladder cancer cells.[1] Furthermore, derivatives of N-acyl homoserine lactones have been identified as cancer cell growth inhibitors.[5] These findings provide a strong rationale for exploring the anticancer potential of a broader range of this compound derivatives.

Experimental Protocol: Evaluating In Vitro Anticancer Activity

A tiered approach is recommended for assessing the anticancer properties of newly synthesized compounds.

Workflow for In Vitro Anticancer Screening

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

Step-by-Step Methodology: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The this compound derivatives are dissolved in a suitable solvent and serially diluted in cell culture medium. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Enzyme Inhibition: A Targeted Approach to Drug Discovery

Enzyme inhibition is a cornerstone of modern drug discovery. The structural diversity of this compound derivatives makes them attractive candidates for screening against a wide range of enzymatic targets, including proteases, kinases, and metabolic enzymes. For instance, various heterocyclic compounds, which can be conceptually linked to modifications of the homoserine side chain, have shown potent inhibitory activity against enzymes like monoamine oxidases (MAOs) and urease.[6][7]